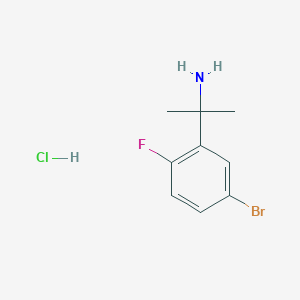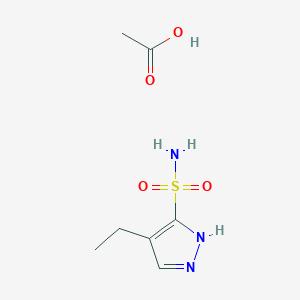![molecular formula C24H19F3N2O2 B13910045 N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, an indole moiety, and a trifluoromethyl-substituted aniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl functionalities, converting them to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and indole rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2,3-diones and quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including natural products and bioactive compounds.
Wirkmechanismus
The mechanism of action of N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and modulate neurotransmitter activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-chloroaniline
- N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-methylaniline
Comparison:
- N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its chloro- and methyl-substituted analogs.
Eigenschaften
Molekularformel |
C24H19F3N2O2 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H19F3N2O2/c1-14-22(18-7-2-3-8-19(18)28-14)23(15-9-10-20-21(11-15)31-13-30-20)29-17-6-4-5-16(12-17)24(25,26)27/h2-12,23,28-29H,13H2,1H3 |
InChI-Schlüssel |
ODKGOSNHPZMDHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)NC5=CC=CC(=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)



![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)
![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)

![2-[3-(Methylamino)oxetan-3-YL]ethanol](/img/structure/B13910020.png)



